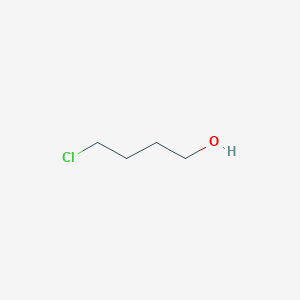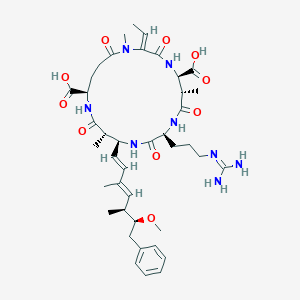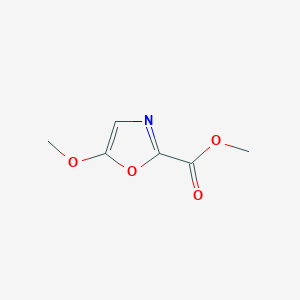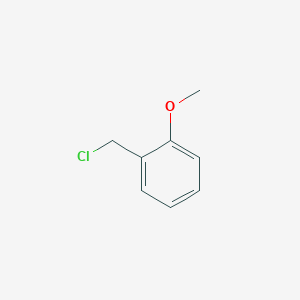![molecular formula C8H12N4O4 B043261 1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide CAS No. 40372-06-3](/img/structure/B43261.png)
1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Vue d'ensemble
Description
Cenobamate is a novel antiepileptic drug developed by SK Life Science Inc. and Arvelle Therapeutics. It is primarily used for the treatment of partial-onset seizures in adults. Cenobamate was first approved for medical use in the United States in November 2019 and later in the European Union in March 2021 . The compound is known for its unique mechanism of action, which involves the modulation of gamma-aminobutyric acid (GABA) ion channels and inhibition of voltage-gated sodium channels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cenobamate is synthesized through a multi-step process that involves the formation of key intermediates. The synthesis begins with the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then subjected to a Staudinger reduction to yield 2-chlorobenzylamine. The final step involves the reaction of 2-chlorobenzylamine with ethyl chloroformate and sodium azide to produce cenobamate .
Industrial Production Methods: In industrial settings, the production of cenobamate involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process includes the use of acetonitrile and phosphate buffer as solvents, with a flow rate maintained at 1.0 mL/min and detection at 272 nm .
Analyse Des Réactions Chimiques
Types of Reactions: Cenobamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly susceptible to basic degradation, which involves the hydrolysis of the carbamate group .
Common Reagents and Conditions: Common reagents used in the reactions involving cenobamate include acetonitrile, phosphate buffer, and ortho-phosphoric acid. The reactions are typically carried out under controlled conditions, such as maintaining a column temperature of 30°C and using a mobile phase consisting of a 50:50 ratio of methanol and purified water .
Major Products Formed: The major products formed from the reactions of cenobamate include its hydroxy impurity, which is an intermediate in the chemical synthesis of the compound .
Applications De Recherche Scientifique
Cenobamate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, cenobamate is primarily used for the treatment of drug-resistant focal-onset seizures. It has shown promising results in clinical trials, with a high rate of seizure freedom observed in patients . In addition to its antiepileptic properties, cenobamate has potential neuroprotective effects, making it a valuable compound for research in neurodegenerative diseases .
Mécanisme D'action
Cenobamate exerts its effects through a dual mechanism of action. It acts as a positive allosteric modulator of the GABA ion channels, enhancing inhibitory GABAergic neurotransmission. Additionally, it inhibits voltage-gated sodium channels, reducing repetitive neuronal firing . These combined actions increase the threshold for generating action potentials and decrease the number of action potentials, thereby controlling seizures .
Comparaison Avec Des Composés Similaires
Cenobamate is often compared with other antiepileptic drugs such as brivaracetam, eslicarbazepine, lacosamide, perampanel, and zonisamide. Studies have shown that cenobamate has higher efficacy in reducing seizure frequency and achieving seizure freedom compared to these compounds . Its unique mechanism of action and high efficacy make it a promising option for the treatment of drug-resistant epilepsy.
List of Similar Compounds:- Brivaracetam
- Eslicarbazepine
- Lacosamide
- Perampanel
- Zonisamide
Cenobamate stands out due to its dual mechanism of action and higher efficacy in clinical trials, making it a valuable addition to the arsenal of antiepileptic drugs .
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c9-7(15)8-10-3-12(11-8)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,15)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSJHAJEWFDAD-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=N2)C(=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=N2)C(=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153248 | |
| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40372-06-3 | |
| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40372-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



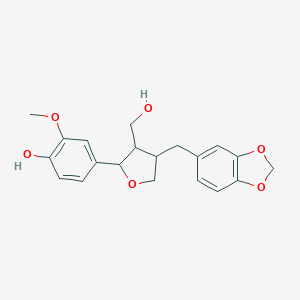
![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)


